2-Butylbutane-1,4-diol
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Overview
Description
2-Butylbutane-1,4-diol is an organic compound with the molecular formula C8H18O2 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to its carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butylbutane-1,4-diol can be achieved through several methods. One common approach involves the hydrogenation of 2-butyl-1,4-butanedione. This reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is conducted under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2-butyl-1,4-butanedione in a continuous flow reactor. This method ensures a consistent supply of the compound and allows for efficient scaling up of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Butylbutane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes or ketones.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) is often used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to replace hydroxyl groups with halogens.
Major Products
Oxidation: Aldehydes or ketones.
Reduction: Alkanes.
Substitution: Halogenated compounds.
Scientific Research Applications
2-Butylbutane-1,4-diol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions.
Industry: It is used in the production of polymers, resins, and plasticizers.
Mechanism of Action
The mechanism by which 2-Butylbutane-1,4-diol exerts its effects depends on the specific reaction or application. In general, the hydroxyl groups in the compound can participate in hydrogen bonding, making it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved vary depending on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,4-Butanediol: Another diol with a similar structure but without the butyl group.
2-Butyne-1,4-diol: Contains a triple bond between the second and third carbon atoms.
1,4-Butynediol: Similar to 2-Butyne-1,4-diol but with different reactivity due to the presence of the triple bond.
Uniqueness
2-Butylbutane-1,4-diol is unique due to the presence of the butyl group, which can influence its reactivity and physical properties. This makes it a valuable compound for specific applications where other diols may not be suitable.
Properties
CAS No. |
80676-17-1 |
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Molecular Formula |
C8H18O2 |
Molecular Weight |
146.23 g/mol |
IUPAC Name |
2-butylbutane-1,4-diol |
InChI |
InChI=1S/C8H18O2/c1-2-3-4-8(7-10)5-6-9/h8-10H,2-7H2,1H3 |
InChI Key |
YIEIFUSLOJKTEE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCO)CO |
Origin of Product |
United States |
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